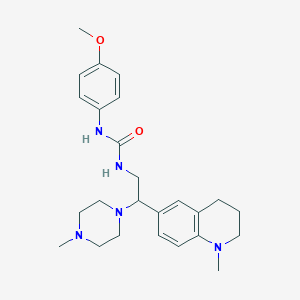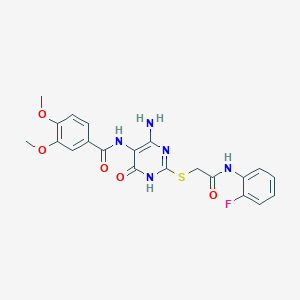
5-Bromo-1-ethyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-ethyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3. It has a molecular weight of 176.01 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-ethyl-1H-1,2,4-triazole consists of a triazole ring with a bromine atom and an ethyl group attached. The SMILES string for this compound is CCn1ncnc1Br .Physical And Chemical Properties Analysis
5-Bromo-1-ethyl-1H-1,2,4-triazole is a solid compound . It has high chemical stability and is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
5-Bromo-1-ethyl-1H-1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Demirbas et al. (2004) demonstrated that certain compounds with this structure exhibited significant antimicrobial activity against a range of microorganisms, though no antifungal activity was observed against yeast-like fungi. The study further found inhibitory effects on mycelial growth by specific compounds, indicating potential applications in controlling microbial growth (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Predicted Biological Activities
The relationship between chemical structure and biological activity has been extensively studied in triazole derivatives. Bigdan (2021) analyzed S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols, revealing their potential to demonstrate antioxidant, antihypoxic, and even antitumor activities. This research underscores the potential for these compounds in various medicinal applications, such as cancer treatment and oxidative stress reduction (Bigdan, 2021).
Supramolecular Interactions
Research on 1,2,3-triazoles has revealed their diverse supramolecular interactions, which are significant for applications in supramolecular and coordination chemistry. Schulze and Schubert (2014) highlighted the versatile functional unit of the triazole, which allows for successful applications in areas such as anion recognition, catalysis, and photochemistry. This broad range of interactions makes 1,2,3-triazoles, including this compound, valuable in various scientific fields (Schulze & Schubert, 2014).
Click Chemistry in Drug Discovery
The role of 1,2,3-triazoles in click chemistry, a modular approach used in drug discovery, has been noted for its reliability and practicality. Kolb and Sharpless (2003) discussed the bio-compatibility of the reactants and the high degree of specificity in the triazole formation, making it a powerful tool in the development of new drugs (Kolb & B. Sharpless, 2003).
Safety and Hazards
Orientations Futures
Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups. As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target . Therefore, 5-Bromo-1-ethyl-1H-1,2,3-triazole and similar compounds could have potential applications in the development of new drugs.
Propriétés
IUPAC Name |
5-bromo-1-ethyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-4(5)3-6-7-8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBVKTONEWDMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2644315.png)
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2644316.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2644318.png)
![2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644319.png)
![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2644322.png)
![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)
![4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2644326.png)




![1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2644333.png)
![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B2644335.png)